molecular formula C18H27NO3 B5309387 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide

2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide

Cat. No. B5309387
M. Wt: 305.4 g/mol
InChI Key: BKADRLGZUWMIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a member of the aminoalkylindole family and is structurally similar to Δ9-tetrahydrocannabinol (THC), the main psychoactive compound found in marijuana. JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide works by binding to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. This binding results in the activation of the receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the feelings of euphoria and relaxation that are associated with marijuana use.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a variety of biochemical and physiological effects on the body. These include the activation of the CB1 receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has several advantages for use in lab experiments. It is a highly potent compound, which allows for the study of the endocannabinoid system at very low concentrations. It is also stable and easy to store, which makes it a convenient compound to work with. However, 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is also highly lipophilic, which means that it can accumulate in fatty tissues and lead to long-term effects that are difficult to study.

Future Directions

There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and its effects on the body. One area of research is the development of new synthetic cannabinoids that are more potent and selective for specific receptors in the endocannabinoid system. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and dependence. Lastly, researchers are exploring the use of synthetic cannabinoids in the treatment of various medical conditions, including pain, anxiety, and cancer.

Synthesis Methods

2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can be synthesized using a variety of methods, including the condensation of 2,3-dimethylphenol with naphthalene-1-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2,3-dimethylphenol with cyclohexanone in the presence of a Lewis acid catalyst, followed by the reduction of the resulting ketone with lithium aluminum hydride.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been used in a variety of scientific studies to investigate the endocannabinoid system and its effects on the body. One study found that 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. Another study found that 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-12-8-7-11-17(13(12)2)22-14(3)18(21)19(4)15-9-5-6-10-16(15)20/h7-8,11,14-16,20H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKADRLGZUWMIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2CCCCC2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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